molecular formula C11H14FN3S B2578982 N1-(6-fluorobenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine CAS No. 1515596-72-1

N1-(6-fluorobenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine

Cat. No.: B2578982
CAS No.: 1515596-72-1
M. Wt: 239.31
InChI Key: BXNNZWUQXWGDAH-UHFFFAOYSA-N
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Description

N1-(6-fluorobenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound features a fluorine atom on the benzothiazole ring, which can significantly influence its chemical and biological behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-fluorobenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N1-(6-fluorobenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in N1-(6-fluorobenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine can enhance its lipophilicity and metabolic stability compared to its chlorine and bromine analogs. This can result in improved biological activity and better pharmacokinetic properties .

Biological Activity

N1-(6-fluorobenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the modification of the benzothiazole nucleus. The synthesis typically starts with the preparation of 1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine, which serves as a key intermediate in the formation of various derivatives, including this compound. This compound features a dimethylated ethane backbone linked to a fluorinated benzothiazole moiety, which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was evaluated against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cell lines using the MTT assay.
  • Results : It significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations (1–4 μM), demonstrating effects similar to established anticancer agents .

Enzyme Inhibition

The compound's structural characteristics suggest potential as an inhibitor for key enzymes involved in neurodegenerative diseases:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : Studies have indicated that derivatives of benzothiazole can inhibit these enzymes, which play critical roles in Alzheimer's disease pathology. The structure-activity relationship analysis suggests that modifications to the benzothiazole ring can enhance inhibitory potency .

Mechanistic Insights

The mechanism of action for this compound involves modulation of several signaling pathways:

  • AKT and ERK Pathways : Western blot analyses revealed that the compound inhibits both AKT and ERK signaling pathways in cancer cells, contributing to its antiproliferative effects .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on Cancer Cell Lines : A recent investigation synthesized 25 novel benzothiazole derivatives, including this compound. The findings indicated significant inhibition of IL-6 and TNF-α levels in macrophages alongside reduced migration in A431 and A549 cells .
  • Enzyme Inhibition Study : Another study focused on the structure-activity relationships of various benzothiazole derivatives. It was found that modifications at specific positions on the benzothiazole ring could enhance AChE and BChE inhibition, indicating potential therapeutic applications in neurodegenerative diseases .

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3S/c1-15(2)6-5-13-11-14-9-4-3-8(12)7-10(9)16-11/h3-4,7H,5-6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNNZWUQXWGDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=NC2=C(S1)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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